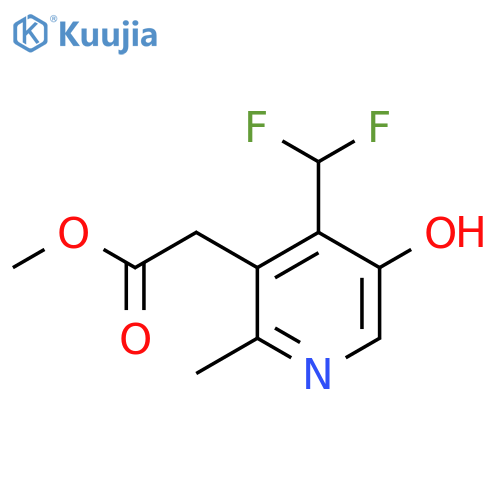

Cas no 1805065-00-2 (Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate)

1805065-00-2 structure

商品名:Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate

CAS番号:1805065-00-2

MF:C10H11F2NO3

メガワット:231.196049928665

CID:4889506

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate

-

- インチ: 1S/C10H11F2NO3/c1-5-6(3-8(15)16-2)9(10(11)12)7(14)4-13-5/h4,10,14H,3H2,1-2H3

- InChIKey: YSWUTQQDUDVEGJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(C)C=1CC(=O)OC)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 250

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 59.4

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029027287-1g |

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate |

1805065-00-2 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029027287-250mg |

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate |

1805065-00-2 | 95% | 250mg |

$1,048.60 | 2022-04-01 | |

| Alichem | A029027287-500mg |

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate |

1805065-00-2 | 95% | 500mg |

$1,735.55 | 2022-04-01 |

Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

1805065-00-2 (Methyl 4-(difluoromethyl)-5-hydroxy-2-methylpyridine-3-acetate) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量